molecular formula C11H11N5O2 B2552767 N'-Benzoyl-1-methyltriazole-4-carbohydrazide CAS No. 2380044-76-6

N'-Benzoyl-1-methyltriazole-4-carbohydrazide

Cat. No. B2552767
CAS RN: 2380044-76-6
M. Wt: 245.242
InChI Key: WEDJYDXIPVTREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzoyl-1-methyltriazole-4-carbohydrazide, also known as BMH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BMH is a triazole derivative that has been synthesized and studied for its unique properties and potential uses.

Mechanism of Action

The mechanism of action of N'-Benzoyl-1-methyltriazole-4-carbohydrazide is not fully understood, but it is believed to involve the formation of a covalent bond between the carbonyl group of N'-Benzoyl-1-methyltriazole-4-carbohydrazide and the amino group of the target molecule. This covalent bond formation results in the crosslinking of the target molecule to another molecule or surface.
Biochemical and Physiological Effects:
N'-Benzoyl-1-methyltriazole-4-carbohydrazide has been shown to have minimal toxicity and is generally considered to be biocompatible. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-Benzoyl-1-methyltriazole-4-carbohydrazide in lab experiments is its ability to crosslink biomolecules with high specificity and efficiency. However, one limitation of using N'-Benzoyl-1-methyltriazole-4-carbohydrazide is its potential to form nonspecific crosslinks, which can lead to unwanted side reactions and decreased efficiency.

Future Directions

There are several potential future directions for research on N'-Benzoyl-1-methyltriazole-4-carbohydrazide. One area of interest is the development of new methods for the synthesis of N'-Benzoyl-1-methyltriazole-4-carbohydrazide and its derivatives. Another area of interest is the optimization of N'-Benzoyl-1-methyltriazole-4-carbohydrazide as a crosslinking agent for specific biomolecules and applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N'-Benzoyl-1-methyltriazole-4-carbohydrazide and its potential applications in drug delivery systems.

Synthesis Methods

N'-Benzoyl-1-methyltriazole-4-carbohydrazide can be synthesized through a multistep process involving the reaction of benzoyl chloride with 1-methyl-1H-1,2,4-triazole-3-carbohydrazide. The resulting compound is then purified and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N'-Benzoyl-1-methyltriazole-4-carbohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of bioconjugation, where N'-Benzoyl-1-methyltriazole-4-carbohydrazide can be used as a crosslinking agent to link proteins and other biomolecules. N'-Benzoyl-1-methyltriazole-4-carbohydrazide has also been studied for its potential use in drug delivery systems, as it has been shown to enhance the solubility and stability of certain drugs.

properties

IUPAC Name

N'-benzoyl-1-methyltriazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-16-7-9(12-15-16)11(18)14-13-10(17)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDJYDXIPVTREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.